

Unveiling the Structure of Anhydrous Disodium Hydrogen Phosphate: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous **disodium hydrogen phosphate** (Na₂HPO₄). An essential compound in various scientific and pharmaceutical applications, a thorough understanding of its solid-state structure is paramount for its effective utilization. This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and illustrates the logical workflow of these processes.

Crystal Structure and Properties

Anhydrous **disodium hydrogen phosphate** is a white, hygroscopic, and odorless powder.[1] [2][3] It is one of several hydrated forms of **disodium hydrogen phosphate**, with other known forms containing 2, 7, 8, or 12 water molecules.[4][5][6] Early structural studies of the anhydrous form suggested a monoclinic crystal system with a P2₁/m space group; however, this determination was associated with a high residual value and the likelihood of a disordered structure.[7][8]

Subsequent and more definitive studies, combining the powerful techniques of solid-state Nuclear Magnetic Resonance (NMR) and powder X-ray diffraction (XRD), have led to a revised and more accurate structural model.[7][8] These investigations revealed the presence of three crystallographically inequivalent sodium sites, a finding that is consistent with a monoclinic crystal system belonging to the P21/n space group (a non-standard setting of P21/c).[7][8] This



refined model provides a more precise representation of the atomic arrangement within the anhydrous Na₂HPO₄ crystal lattice.

Crystallographic Data

The crystallographic data for anhydrous **disodium hydrogen phosphate**, as determined by powder X-ray diffraction and Rietveld refinement, are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Parameters	
a (Å)	9.2474 (3)
b (Å)	10.9487 (4)
c (Å)	10.3125 (4)
β (°)	95.552
Volume (ų)	1039.21
Z	2
Density (calculated) (g/cm³)	1.144

Data sourced from single crystal X-ray diffraction of disodium hydrogen orthophosphate.

Note on Atomic Coordinates, Bond Lengths, and Angles:

While the unit cell parameters for the P21/n structure are available, the detailed atomic coordinates, bond lengths, and bond angles for anhydrous **disodium hydrogen phosphate** were not explicitly provided in the aggregated search results. For this detailed information, it is recommended to consult the primary research article:





Baldus, M., Meier, B. H., Ernst, R. R., Kentgens, A. P. M., Meyer zu Altenschildesche, H., & Nesper, R. (1994). Structure Investigation on Anhydrous **Disodium Hydrogen Phosphate** Using Solid-State NMR and X-ray Techniques. Journal of the American Chemical Society, 116(12), 5138–5145.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of anhydrous **disodium hydrogen phosphate** involved a synergistic approach utilizing solid-state NMR and powder X-ray diffraction.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy was instrumental in identifying the number of distinct sodium environments within the crystal lattice, which was a key factor in revising the space group from P21/m to P21/n.[7][8]

Methodology:

- Instrumentation: Experiments were performed on a Bruker ASX500 spectrometer operating at a magnetic field strength of 11.7 T.[4]
- Sample Preparation: High-purity (99.5%) anhydrous Na₂HPO₄ was obtained from a commercial source. The crystallinity and phase homogeneity were confirmed by powder XRD prior to NMR analysis.[4]
- Experimental Techniques:
 - Magic Angle Spinning (MAS): Spectra were recorded under proton decoupling with a field strength of 50 kHz.[4]



- Data Acquisition: 100-500 acquisitions were averaged for each spectrum, using excitation pulses of 1-2 μs and recycle delays of 1 s.[4]
- Data Analysis: The 23Na MAS spectra were analyzed to determine the chemical shift and quadrupole interaction parameters, which revealed the presence of three inequivalent sodium sites.[4]

Powder X-ray Diffraction (XRD) and Rietveld Refinement

Powder X-ray diffraction provided the primary data for determining the unit cell parameters and the overall crystal structure. The Rietveld refinement method was employed to refine the structural model against the experimental diffraction data.

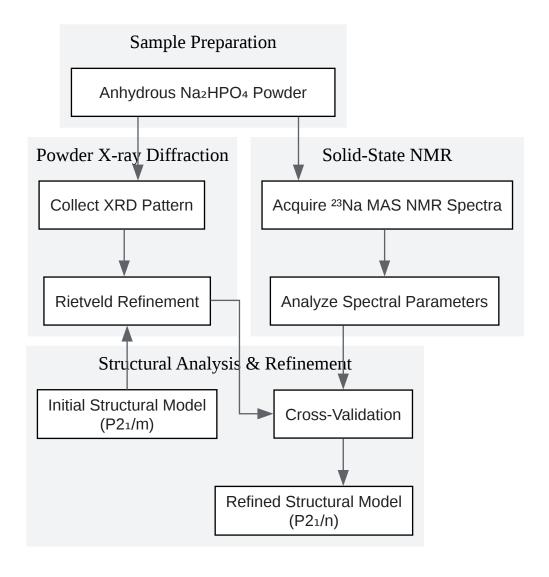
Methodology:

- Data Collection: A powder X-ray diffraction pattern was collected for a homogeneous crystalline sample of anhydrous Na₂HPO₄. The International Centre for Diffraction Data (ICDD) reference for Na₂HPO₄ is 04-010-0181.[7]
- Rietveld Refinement: The collected powder XRD data was subjected to Rietveld refinement. This technique involves a least-squares fitting procedure where a calculated diffraction pattern, based on a theoretical crystal structure model (including space group, atomic positions, and unit cell parameters), is matched to the experimental pattern. The refinement process iteratively adjusts the model parameters to minimize the difference between the calculated and observed patterns, thereby yielding a highly accurate structural model.

Visualizing the Workflow

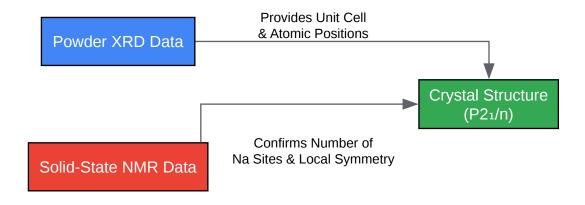
The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of anhydrous **disodium hydrogen phosphate**.





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Caption: Experimental workflow for crystal structure determination.





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Caption: Logical relationship between experimental data and the final structure.

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